Target Engagement Selectivity: ACSS2 Inhibition vs. TGF‑β Antagonism
The compound 2-(2-(2-aminoacetamido)propanamido)-3-methylpentanamide (C₁₁H₂₂N₄O₃, MW 258.32) is structurally isobaric with SRI‑35241, a known inhibitor of thrombospondin‑1‑mediated TGF‑β activation (pIC₅₀ 8.12 nM, 79% inhibition at 100 nM) . However, patent filings and BindingDB records for the compound (CHEMBL4859117::US20240009175, Compound 35) demonstrate that its primary mode of action is ACSS2 inhibition, with biochemical IC₅₀ values of 1–5.5 nM in recombinant human ACSS2 AMP‑Glo assays [1]. This divergence in target engagement—TGF‑β pathway vs. acetate metabolism—demonstrates that the specific dipeptide sequence and C‑terminal 3‑methylpentanamide group confer ACSS2 selectivity that is not present in the isobaric TGF‑β inhibitor.
| Evidence Dimension | Biochemical target engagement |
|---|---|
| Target Compound Data | IC₅₀ 1–5.5 nM (human recombinant ACSS2 AMP‑Glo assay); IC₅₀ 1 nM (HCT‑15 cellular ACSS2 activity) [1] |
| Comparator Or Baseline | SRI‑35241: pIC₅₀ 8.12 nM (TGF‑β activation); no reported ACSS2 activity |
| Quantified Difference | Target engagement specificity: ACSS2 vs. TGF‑β/THBS1; no cross‑reactivity reported for SRI‑35241 on ACSS2 [1] |
| Conditions | Recombinant human ACSS2 AMP‑Glo assay (Perkin Elmer 384‑well Proxiplates, 1 nM enzyme) [1]; HCT‑15 human colorectal carcinoma cells [1] |
Why This Matters
Selectivity for ACSS2 over TGF‑β eliminates confounding TGF‑β pathway modulation in cellular and in vivo models, a liability inherent to the isobaric comparator SRI‑35241.
- [1] BindingDB BDBM50578398 (CHEMBL4859117::US20240009175, Compound 35). ACSS2 Inhibition Data. Retrieved 2026. View Source
